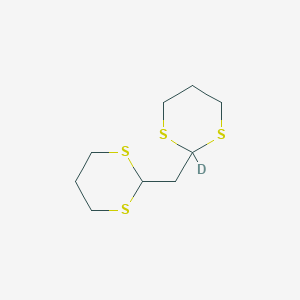

Bis(1,3-dithian-2-yl)methane-d

Description

Significance of Deuterium (B1214612) Labeling in Mechanistic Organic Chemistry Research

Deuterium labeling, the substitution of a hydrogen atom (¹H) with its heavier, stable isotope deuterium (²H or D), is a powerful tool in mechanistic organic chemistry. symeres.comnih.gov This isotopic substitution does not significantly alter the chemical properties of a molecule, but its greater mass can lead to a discernible kinetic isotope effect (KIE). chem-station.com The KIE is a change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. By measuring the KIE, researchers can gain insights into the rate-determining step of a reaction and elucidate complex reaction mechanisms. symeres.comchem-station.com

The applications of deuterium labeling are extensive and include the study of metabolic pathways, the analysis of drug metabolites, and the investigation of reaction kinetics. symeres.comnih.gov In recent years, the use of deuterated compounds has also expanded into the development of drugs with improved pharmacokinetic profiles, as the deuterium substitution can slow down metabolic processes. chem-station.com Furthermore, deuterium labeling is instrumental in various analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to track the fate of molecules and to aid in structural elucidation. symeres.comyoutube.com The ability to selectively introduce deuterium into organic molecules provides a nuanced understanding of chemical and biological processes at the molecular level. symeres.com

Historical Context and Synthetic Utility of 1,3-Dithianes as Key Intermediates

The 1,3-dithiane (B146892) functional group has a rich history in organic synthesis, primarily recognized for its role in the Corey-Seebach reaction. britannica.comorganic-chemistry.org This reaction introduced the concept of "umpolung" or the reversal of polarity of the carbonyl group. organic-chemistry.orgresearchgate.net Normally, the carbon atom of a carbonyl group is electrophilic. However, by converting an aldehyde into a 1,3-dithiane, the corresponding C2 proton becomes acidic and can be removed by a strong base, such as n-butyllithium, to form a nucleophilic carbanion. organic-chemistry.org This lithiated 1,3-dithiane serves as an acyl anion equivalent, which can then react with various electrophiles. researchgate.netasianpubs.org

The synthetic utility of 1,3-dithianes stems from their stability under both acidic and basic conditions, making them excellent protecting groups for carbonyl compounds. asianpubs.orgorganic-chemistry.org They are readily prepared from aldehydes and 1,3-propanedithiol (B87085). slideshare.netorgsyn.org The true power of 1,3-dithianes lies in their ability to act as versatile C1 synthons, enabling the formation of carbon-carbon bonds and the construction of complex molecular architectures. researchgate.net After the desired synthetic transformations, the 1,3-dithiane group can be hydrolyzed back to a carbonyl group, or alternatively, the carbon-sulfur bonds can be reduced to yield a methylene (B1212753) group. researchgate.net This versatility has made 1,3-dithianes indispensable tools in the total synthesis of natural products. researchgate.netasianpubs.org

Rationale for Research on Bis(1,3-dithian-2-yl)methane-d and its Derivatives

The investigation into "this compound" and its derivatives is driven by the convergence of the principles of deuterium labeling and the synthetic importance of 1,3-dithianes. The specific placement of a deuterium atom within the methylene bridge connecting the two 1,3-dithiane rings offers a unique substrate for studying reaction mechanisms. This deuterated compound can be used to probe the mechanisms of reactions involving the central methylene group, providing valuable data on bond-breaking and bond-forming steps through kinetic isotope effect studies.

Furthermore, bis(1,3-dithian-2-yl)methane (B14854) and its non-deuterated and deuterated analogues serve as precursors to various heterocyclic and functionalized molecules. researchgate.netacs.org Research into the reactivity and synthetic transformations of these compounds can lead to the development of novel synthetic methodologies. For instance, the two 1,3-dithiane moieties can be sequentially or simultaneously manipulated to introduce different functional groups, leading to the construction of intricate molecular frameworks. The deuterated version, this compound, allows for a deeper mechanistic understanding of these transformations. The insights gained from such studies are crucial for the rational design of synthetic routes toward complex target molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-deuterio-2-(1,3-dithian-2-ylmethyl)-1,3-dithiane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16S4/c1-3-10-8(11-4-1)7-9-12-5-2-6-13-9/h8-9H,1-7H2/i8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCJKPLNHQJEQOL-BNEYPBHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(SC1)CC2SCCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(SCCCS1)CC2SCCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50483965 | |

| Record name | Bis(1,3-dithian-2-yl)methane-d | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50483965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31401-53-3 | |

| Record name | Bis(1,3-dithian-2-yl)methane-d | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50483965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations Involving Bis 1,3 Dithian 2 Yl Methane D

Role of Deuterium (B1214612) Labeling in Elucidating Organic Reaction Pathways

Deuterium labeling is a powerful technique in physical organic chemistry used to trace the pathways of atoms and groups throughout a chemical reaction. rsc.org By replacing a hydrogen atom with its heavier isotope, deuterium, chemists can gain insight into reaction mechanisms, particularly in distinguishing between different possible routes. rsc.org The difference in mass between hydrogen and deuterium can lead to a kinetic isotope effect, where the rate of a reaction is altered, providing information about the rate-determining step. rsc.org Furthermore, the position of the deuterium label in the products can reveal which bonds are broken and formed during the reaction. cdnsciencepub.com

Mechanistic Studies of Corey-Seebach Reactions Utilizing Deuterium Labeling

The Corey-Seebach reaction, a cornerstone of modern organic synthesis, utilizes 1,3-dithianes as acyl anion equivalents. dnrcollege.orgmdpi.comorganic-chemistry.org This "umpolung" (reactivity inversion) allows for the formation of carbon-carbon bonds that are otherwise difficult to achieve. dnrcollege.orgorganic-chemistry.org Deuterium labeling studies have been instrumental in confirming the proposed mechanism of this reaction. dnrcollege.org

In a typical Corey-Seebach reaction, a 1,3-dithiane (B146892) is deprotonated at the C-2 position by a strong base, such as n-butyllithium, to form a 2-lithio-1,3-dithiane intermediate. organic-chemistry.orgthieme-connect.de This nucleophilic carbanion can then react with various electrophiles. organic-chemistry.org To verify the formation of this carbanion intermediate, deuterium labeling experiments can be performed. Quenching the reaction mixture with a deuterium source, such as deuterium oxide (D₂O), results in the incorporation of a deuterium atom at the C-2 position of the dithiane. rsc.org This observation provides strong evidence for the existence of the lithiated intermediate.

Recent advancements have explored photocatalytic versions of the Corey-Seebach reaction, operating under milder, base-free conditions. nih.gov In these systems, a hydrogen atom transfer (HAT) catalyst abstracts a hydrogen atom from the C-2 position, followed by a radical reduction to generate the carbanion. nih.gov Deuterium labeling studies in these photocatalytic systems have helped to support the proposed radical-polar crossover mechanism. nih.gov

Deuterium Tracing in Rearrangement and Hydride Shift Mechanisms

Deuterium labeling is also a crucial tool for studying rearrangement reactions, including hydride shifts. masterorganicchemistry.comlibretexts.org A hydride shift is the migration of a hydrogen atom with its pair of electrons from one atom to another within a molecule, often to form a more stable carbocation. masterorganicchemistry.comegyankosh.ac.in By strategically placing a deuterium atom in a molecule, chemists can track its movement during a reaction and determine if a hydride shift has occurred. soton.ac.uk

For example, in reactions that proceed through carbocation intermediates, the possibility of a 1,2-hydride shift exists to convert a less stable carbocation into a more stable one (e.g., secondary to tertiary). masterorganicchemistry.comlibretexts.org If a deuterium atom is located on the carbon adjacent to the initial carbocation, its migration to the carbocation center can be detected in the final product distribution, confirming the occurrence of the rearrangement. libretexts.org Crossover experiments, where two similar but isotopically labeled substrates are reacted together, can help distinguish between intramolecular (within the same molecule) and intermolecular (between different molecules) transfer mechanisms. cdnsciencepub.com

Carbanion Formation and Stabilization in Deuterated Dithiane Systems

The acidity of the C-2 protons in 1,3-dithianes is a key factor in their utility as acyl anion synthons. organic-chemistry.org The stabilization of the resulting carbanion is crucial for its subsequent reactions.

Acidity and Exchange Dynamics of C-2 Deuterated Protons in 1,3-Dithianes

The protons at the C-2 position of 1,3-dithianes are significantly more acidic (pKa ≈ 30) than those of a typical methylene (B1212753) group in an alkane. organic-chemistry.org This enhanced acidity is attributed to the ability of the adjacent sulfur atoms to stabilize the negative charge of the conjugate base. organic-chemistry.org The polarizability of sulfur and the longer carbon-sulfur bond length are considered key factors in this stabilization, rather than the involvement of d-orbitals. organic-chemistry.org

Hydrogen-deuterium exchange experiments can be used to probe the acidity and dynamics of these protons. cdnsciencepub.com In the presence of a suitable base and a deuterium source (like D₂O), the C-2 protons of a 1,3-dithiane will undergo exchange with deuterium. nih.gov The rate of this exchange provides a measure of the kinetic acidity of the protons. Studies on cyclic 1,3-bissulfonium salts, which are related to dithianes, have shown that the stereochemical environment of the C-2 protons can significantly influence their acidity. cdnsciencepub.com

| Compound Type | Observation | Implication |

| Acyclic 1,3-bissulfonium salts | Readily deprotonated with one equivalent of KOH | C-2 protons are relatively acidic |

| Cyclic 1,3-bissulfonium salts | Decompose under the same conditions | C-2 protons are significantly less acidic |

Theoretical Analysis of Orbital Interactions and Negative Charge Delocalization in Deuterated Dithianes

Theoretical calculations, such as those using Density Functional Theory (DFT), provide a deeper understanding of the electronic factors contributing to carbanion stabilization in dithiane systems. mdpi.comresearchgate.net Natural Bond Orbital (NBO) analysis is a particularly useful computational tool for investigating orbital interactions and charge delocalization. mdpi.comresearchgate.net

The stability of the 2-dithianyl carbanion is largely due to negative hyperconjugation. rsc.org This involves the donation of electron density from the lone pair of the carbanion into the antibonding σ* orbitals of the adjacent C-S bonds. This delocalization of the negative charge over the sulfur atoms stabilizes the carbanion. rsc.org

Computational studies can quantify the energy of these stabilizing interactions. The interaction between the filled lone pair orbital (the donor) and the empty antibonding orbitals (the acceptors) can be evaluated using second-order perturbation theory. mdpi.comresearchgate.net A larger stabilization energy (E(2)) indicates a more significant delocalizing interaction. researchgate.net

| Interaction Type | Description | Role in Stabilization |

| Negative Hyperconjugation (n -> σ*) | Donation of electron density from the carbanion lone pair to the antibonding C-S orbitals. | Primary mechanism for delocalizing the negative charge and stabilizing the carbanion. |

| Pauli Repulsion | Repulsive interaction between filled orbitals. | A destabilizing factor that is overcome by stabilizing interactions. |

| Electrostatic Interactions | Attraction between the negative charge and the partial positive charges on adjacent atoms. | Contributes to the overall stability of the carbanion. |

Intermediates and Reaction Kinetics in Deuterated Dithiane Transformations

The study of reaction intermediates and kinetics provides crucial information about the step-by-step process of a chemical transformation. gbcramgarh.in In the context of deuterated dithianes, this involves identifying the species formed during the reaction and measuring the rates at which they are formed and consumed.

The primary intermediate in many reactions involving 1,3-dithianes is the 2-lithio-1,3-dithiane carbanion, formed by deprotonation with a strong base like n-butyllithium. thieme-connect.de The formation of this intermediate is generally fast. organic-chemistry.org The subsequent reaction of this carbanion with an electrophile is often the rate-determining step.

In more complex transformations, such as rearrangement reactions, other transient species may be involved. cdnsciencepub.com For example, radical intermediates have been proposed in certain iron-catalyzed cross-coupling reactions of 1,3-dithianes. researchgate.net The presence of such intermediates can sometimes be inferred from the product distribution or by trapping experiments.

Kinetic studies, including the determination of reaction order and activation parameters, can help to elucidate the mechanism. cdnsciencepub.com For instance, a reaction that follows first-order kinetics suggests a unimolecular rate-determining step, such as a rearrangement or fragmentation. cdnsciencepub.com The kinetic isotope effect, observed when a C-H bond is replaced by a C-D bond, can provide strong evidence for the involvement of that bond in the rate-determining step. researchgate.net A significant kinetic isotope effect (kH/kD > 1) indicates that the C-H bond is being broken in this step.

Radical Intermediates in Deuterated Dithiane Processes

The formation of radical intermediates from 1,3-dithiane derivatives is a key step in various synthetic transformations. The C-2 position of the dithiane ring is particularly susceptible to radical generation. thieme-connect.de Studies have shown that the 2-carbon radical of 1,3-dithiane can be derived from precursors like 2-(phenylselanyl)-1,3-dithiane and S-1,3-dithian-2-yl O-ethyl dithiocarbonate. thieme-connect.de These radical intermediates are instrumental in atom-transfer radical additions. thieme-connect.de

In photocatalytic systems, the generation of a 1,3-dithiane radical can be achieved through the use of a photosensitizer. d-nb.inforesearchgate.net For instance, under light irradiation, a dithiane 2-carboxylic acid can generate a 1,3-dithiane radical that subsequently participates in addition reactions with Michael acceptors. researchgate.net Deuterium labeling studies provide experimental support for the proposed mechanisms. For example, in a photocatalytic Corey-Seebach reaction, using deuterated tert-butanol (B103910) (tert-BuOD) as an electrophile resulted in the formation of the corresponding deuterated dithiane, confirming the involvement of a carbanion intermediate formed via a radical reduction step. d-nb.info

The stability and reactivity of these radical intermediates are influenced by the substituents on the dithiane ring. The bond dissociation energy (BDE) of the C-H bond at the 2-position is a critical factor. d-nb.info

Table 1: Experimental Data on Radical Intermediates in Dithiane Reactions

| Experiment Type | Reactants | Conditions | Key Observation | Reference |

| Deuterium Labeling | Dithiane, tert-BuOD, Photocatalyst | Standard reaction conditions | ~70% deuterium incorporation in the dithiane product | d-nb.info |

| Radical Homocoupling | Dithiane derivative (1m) | Omission of electrophile | Detection of homocoupled product by NMR and HRMS | d-nb.info |

| Emission Quenching | 3DPA2FBN (photocatalyst), iPr3SiSH, Dithiane (1a) | Spectroscopic analysis | Emission quenching observed with iPr3SiSH, but not with dithiane 1a | d-nb.info |

Oxidative Reactivity Profiles of Lithiated Deuterated 1,3-Dithianes

Lithiated 1,3-dithianes are widely recognized as acyl anion equivalents and are crucial intermediates in C-C bond formation. thieme-connect.deacs.org The deprotonation of 1,3-dithianes, including deuterated analogs like Bis(1,3-dithian-2-yl)methane-d, is typically achieved using strong organolithium bases such as n-butyllithium (n-BuLi). thieme-connect.ded-nb.info The resulting lithiated species exhibit significant nucleophilic character.

The oxidative reactions of lithiated dithianes can lead to a variety of products. For instance, the autooxidative condensation of 2-aryl-2-lithio-1,3-dithianes upon exposure to air has been reported to yield highly functionalized α-thioether ketones and orthothioesters. ulisboa.pt This process is believed to be initiated by the autoxidation of the lithiated dithiane to a reactive thioester intermediate. ulisboa.pt

Furthermore, the oxidation of the dithiane moiety itself can be a pathway for deprotection to reveal the corresponding carbonyl group. acs.org Asymmetric oxidation of 1,3-dithianes has been studied to produce chiral sulfoxides. acs.org The reaction of lithiated 1,3-dithianes with peroxides can also lead to the synthesis of S,S,O-orthoesters.

The reactivity of lithiated dithianes is influenced by factors such as the solvent, temperature, and the presence of additives like LiCl. beilstein-journals.org Deuterium-labeling studies are also employed in this context to elucidate reaction mechanisms, such as investigating proton transfer pathways. acs.org For example, quenching a reaction mixture with D₂O can help determine the site and extent of deuteration, providing insights into the nature of the anionic intermediates. acs.org

Table 2: Oxidative Reactions of Lithiated Dithianes

| Reactant(s) | Reagent(s) | Product Type(s) | Key Mechanistic Insight | Reference |

| 2-Aryl-1,3-dithianes | n-BuLi, Air | α-Thioether ketones, Orthothioesters | Autoxidation of lithiated intermediate to a reactive thioester | ulisboa.pt |

| Lithiated 1,3-dithianes | Peroxides | S,S,O-Orthoesters | Nucleophilic attack of the lithiated dithiane on the peroxide | |

| 1,3-Dithiane | Kagan protocol (CHP, (+)-DET, Ti(OiPr)₄, H₂O) | Monoxide, trans-bis-sulfoxide | Asymmetric oxidation | acs.org |

| 2-Alkynyl-1,3-dithianes and Sydnones | Base, D₂O or deuterated DMSO | Deuterated pyrazole | Proton transfer primarily occurs between the dithiane anion and DMSO | acs.org |

Applications of Bis 1,3 Dithian 2 Yl Methane D in Advanced Organic Synthesis

Deuterated Methylene (B1212753) Linkers and C1 Synthons in Complex Molecular Architectures

Bis(1,3-dithian-2-yl)methane-d serves as a valuable C1 synthon, a building block that provides a single carbon atom to a molecular framework. organic-chemistry.orgnih.gov The presence of deuterium (B1214612) at the central methylene position allows for the synthesis of complex molecules containing a specifically labeled methylene (-CDH- or -CD2-) group. This is achieved by first using the dithiane moiety to build the desired carbon skeleton and then removing the sulfur atoms via reductive desulfurization to reveal the deuterated methylene group.

Bis(indolyl)methanes (BIMs) are a significant class of compounds due to their presence in natural products and their wide range of biological activities. The synthesis of BIMs often involves the condensation of two indole (B1671886) molecules with a one-carbon electrophile. A modern approach utilizes 1,3-dithiane (B146892) as a methylene source in a one-pot sequential reaction to generate both symmetrical and unsymmetrical BIMs. researchgate.net This method has been successfully applied to the synthesis of important Aryl hydrocarbon Receptor (AhR) agonists like ICZ and malassezin. researchgate.net

By employing this compound or generating the deuterated methylene bridge from sources like deuterated dimethyl sulfoxide (B87167) (DMSO-d6), chemists can synthesize BIMs with a deuterated linker. researchgate.net This isotopic labeling is invaluable for metabolic studies, helping to elucidate the biological pathways and mechanisms of action of these important molecules. For instance, studies have shown the successful synthesis of di(1H-indol-3-yl)-methane-d2 using deuterated methanol (B129727) as the C1 source, demonstrating the feasibility of incorporating deuterium at this key position. acs.org

Bicyclo[1.1.1]pentanes (BCPs) have gained considerable attention as bioisosteres for para-substituted benzene (B151609) rings in drug discovery. lboro.ac.uk Their rigid, rod-like structure can improve the physicochemical properties of drug candidates. The synthesis of functionalized BCPs is an active area of research, with various methods developed to access 1,3-difunctionalized derivatives. sigmaaldrich.comsigmaaldrich.combldpharm.com While various C1 synthons are employed in organic synthesis, the specific application of this compound in the construction of functionalized BCPs is not extensively documented in the reviewed scientific literature. The development of synthetic routes that utilize deuterated dithiane synthons could provide novel pathways to isotopically labeled BCPs for use in pharmacokinetic and metabolic studies.

Application as a Methylene Source in Bis(indolyl)methane Synthesis

Deuterated Acyl Anion Equivalents for Carbon-Carbon Bond Formation

One of the most powerful applications of 1,3-dithiane chemistry is its use in "umpolung" or reactivity inversion. pdx.edu Normally, a carbonyl carbon is electrophilic. However, by converting an aldehyde into a 1,3-dithiane and then deprotonating the C2 position with a strong base like n-butyllithium, the carbon becomes nucleophilic. pdx.edu This lithiated dithiane is considered an acyl anion equivalent. Using this compound allows for the generation of a deuterated acyl anion equivalent, which can then be used to form new carbon-carbon bonds, leading to products with a deuterium atom adjacent to a carbonyl group after hydrolysis.

The deuterated carbanion generated from this compound readily participates in nucleophilic addition reactions with a variety of carbonyl electrophiles, such as aldehydes and ketones. nih.govsiue.edu This reaction, a cornerstone of the Corey-Seebach reaction, forms a new carbon-carbon bond. Subsequent hydrolysis of the dithiane group, often using reagents like mercury(II) oxide, unmasks the carbonyl functionality. pdx.edu This sequence provides a robust method for synthesizing α-deuterated-α-hydroxy ketones, which are valuable building blocks. nih.govd-nb.info The synthesis of 1-deuterioaldehydes has also been successfully achieved using this methodology. acs.org The reaction is generally efficient, though it can be sensitive to steric hindrance at either the nucleophile or the electrophile. d-nb.info

| Electrophile (R-CO-R') | Dithiane Nucleophile | Product after C-C Bond Formation | Final Product after Hydrolysis (α-Deuterated-α-hydroxy Ketone) |

| Acetone | Lithiated this compound | 2-(1-hydroxy-1-methylethyl)-2-deutero-1,3-dithiane | 1-Deutero-3-hydroxy-3-methyl-2-butanone |

| Benzaldehyde | Lithiated this compound | 2-(Deutero(hydroxy)phenylmethyl)-1,3-dithiane | 1-Deutero-2-hydroxy-1-phenyl-ethanone |

| Cyclohexanone | Lithiated this compound | 2-(1-Deutero-1-hydroxycyclohexyl)-1,3-dithiane | (1-Deutero-1-hydroxycyclohexyl)-methanone |

This table represents illustrative examples of the reaction pathway.

The creation of chiral centers with high stereocontrol is a primary goal of modern organic synthesis. The nucleophilic addition of the deuterated dithiane anion to a prochiral carbonyl compound creates a new stereocenter. Controlling the stereochemical outcome of such reactions is of significant interest. While specific examples detailing enantioselective or diastereoselective transformations using this compound are not prevalent in the searched literature, the principles of asymmetric synthesis are broadly applicable. nih.gov

Strategies to achieve stereocontrol could involve:

Chiral Auxiliaries: Attaching a chiral auxiliary to the dithiane or the electrophile to direct the nucleophilic attack from a specific face.

Chiral Catalysts: Using a chiral Lewis acid or a chiral ligand in conjunction with the organolithium reagent to create a chiral environment around the reactants, influencing the transition state of the addition.

Substrate Control: In complex substrates with existing stereocenters, the inherent stereochemistry can influence the trajectory of the incoming nucleophile, leading to a diastereoselective reaction.

Developing such stereoselective methods would enable the synthesis of enantiomerically pure α-deuterated-α-hydroxy ketones, which are valuable precursors for chiral drugs and biologically active molecules. rsc.org

Nucleophilic Additions to Carbonyl Electrophiles

Strategic Incorporation of Deuterium into Biosynthetic Precursors for Isotope-Edited Studies

Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms and biosynthetic pathways. acs.org The "kinetic isotope effect" (KIE), where the replacement of hydrogen with deuterium can slow down a reaction rate, is a key principle used to determine rate-limiting steps involving C-H bond cleavage. Furthermore, deuterium's unique spectroscopic properties make it an excellent label for tracking the metabolic fate of a molecule using techniques like NMR spectroscopy and mass spectrometry. nih.govacs.org

This compound is an ideal reagent for the strategic incorporation of a deuterium label into a potential biosynthetic precursor. Its utility as a C1 synthon allows for the precise installation of a deuterated methylene or formyl group into a complex molecular architecture. organic-chemistry.orgnih.gov For example, a research team could synthesize a complex natural product precursor, using the deuterated dithiane to introduce a -CDO or -CDH- group at a specific position. This labeled precursor can then be introduced to a biological system, such as a bacterial culture. By isolating the final natural product and analyzing it for the presence and location of the deuterium label, researchers can map the intricate steps of its biosynthetic pathway. This approach provides invaluable insights into how nature constructs complex molecules.

Temporary Protection of Deuterated Carbonyl Functionalities

The 1,3-dithiane group is a widely utilized protecting group for carbonyl functionalities due to its remarkable stability under both acidic and basic conditions, where common oxygen-based acetals would be cleaved. thieme-connect.dewikipedia.org In the context of this compound, the two dithiane rings protect two potential carbonyl groups that are part of a deuterated three-carbon chain. This structure can be viewed as a protected form of deuterated malondialdehyde or its synthetic equivalent.

The stability of the dithioacetal linkage is a key feature, allowing for chemical manipulations on other parts of a molecule without affecting the masked deuterated carbonyl precursor. researchgate.net The synthesis of such a deuterated dithiane often involves the deprotonation of the acidic C-H bond of the parent bis(1,3-dithian-2-yl)methane (B14854) followed by quenching with a deuterium source, such as D₂O. researchgate.net This pre-introduction of the deuterium label makes the compound a valuable building block for incorporating a -CHD-CHO or -CHD-C(O)-R group into a target molecule.

Key Features of Dithianes as Protecting Groups:

Stability: Resistant to cleavage under a wide range of acidic and basic conditions. thieme-connect.de

Umpolung: The dithiane group facilitates polarity reversal ("umpolung"), allowing the typically electrophilic carbonyl carbon to act as a nucleophile after deprotonation. ethz.ch

Introduction: Formed from carbonyl compounds and 1,3-propanedithiol (B87085), often with acid catalysis. thieme-connect.deorganic-chemistry.org

While this compound is a specific deuterated building block, the principles of its use as a protected carbonyl stem from the extensive body of research on 1,3-dithiane chemistry in multi-step organic synthesis. researchgate.netresearchgate.net

These methodologies are generally applicable to deuterated dithianes, as the C-D bond is not directly involved in the cleavage mechanism. For this compound, these methods would regenerate a deuterated 1,3-dicarbonyl compound.

| Reagent/System | Typical Conditions | Key Characteristics | Reference |

|---|---|---|---|

| Mercury(II) Chloride (HgCl₂) / Cadmium Carbonate (CdCO₃) | Aqueous acetonitrile (B52724) or acetone | Classic and effective method, but involves toxic heavy metals. | ethz.ch |

| Bis(trifluoroacetoxy)iodobenzene (PIFA) | Aqueous acetonitrile | Hypervalent iodine reagent, provides quantitative yields for certain substrates. | dur.ac.uk |

| N-Bromosuccinimide (NBS) | Aqueous acetone | Readily available and effective for many substrates. | ethz.ch |

| Iodine (I₂) | Methanol or Acetone/H₂O | Mild conditions, can be used for chemoselective deprotection. | organic-chemistry.org |

| Selectfluor™ | Aqueous acetonitrile | An electrophilic fluorinating agent that efficiently cleaves dithianes. | organic-chemistry.org |

| o-Iodoxybenzoic acid (IBX) | DMSO | Oxidative cleavage under mild conditions. | organic-chemistry.org |

| Photochemical Cleavage | UV irradiation, presence of a photosensitizer (e.g., benzophenone) | Involves single electron transfer; useful for sensitive substrates. | researchgate.netacs.org |

Desulfurization Reactions of Deuterated Dithiane Derivatives

In addition to serving as protecting groups for carbonyls, dithianes are important intermediates in desulfurization reactions. thieme-connect.de This process transforms the dithioacetal into a methylene (-CH₂-) or methyl (-CH₃) group, effectively achieving the reduction of the original carbonyl functionality. When applied to a deuterated dithiane derivative like this compound, desulfurization provides a route to deuterated alkanes or hydrocarbon fragments within a larger molecule.

The most common reagent for this transformation is Raney Nickel (Ra-Ni), a fine-grained solid composed primarily of nickel. The reaction typically proceeds with complete removal of both sulfur atoms and saturation of the carbon atom. This method is particularly useful when the goal is to convert a carbonyl group into a deuterated methylene group (-CHD-).

| Reagent | Typical Conditions | Outcome | Reference |

|---|---|---|---|

| Raney Nickel (Ra-Ni) | Ethanol, reflux | Reductive desulfurization to a methylene or methyl group. | unimi.it |

| Lithium Aluminum Hydride (LiAlH₄) / Lewis Acid | THF or ether | Can achieve desulfurization, sometimes with ring opening depending on the substrate. | uwindsor.ca |

| Tri-n-butyltin Hydride (Bu₃SnH) / AIBN | Toluene, heat | Radical-based desulfurization. | ethz.ch |

Advanced Spectroscopic Characterization and Computational Analysis of Bis 1,3 Dithian 2 Yl Methane D

Spectroscopic Methodologies for Structural Elucidation and Isotopic Purity Verification

Spectroscopic techniques are indispensable for confirming the successful incorporation of deuterium (B1214612) and verifying the structural integrity and isotopic purity of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural analysis of deuterated compounds. While conventional ¹H NMR is limited for highly enriched compounds due to the low intensity of residual proton signals, Deuterium NMR (²H or D-NMR) offers a direct and effective alternative. sigmaaldrich.com D-NMR allows for the direct observation of the deuteron (B1233211) signal, providing unambiguous confirmation of the deuterium's position within the molecular structure. sigmaaldrich.com For Bis(1,3-dithian-2-yl)methane-d, a D-NMR spectrum would show a signal corresponding to the deuterium atom on the methylene (B1212753) bridge, confirming its specific location.

The advantages of D-NMR in analyzing highly deuterium-enriched compounds are significant. It produces a clean spectrum where proton signals are absent, and under appropriate experimental conditions, it is quantitative. sigmaaldrich.com This allows for the precise determination of deuterium atom percentage. sigmaaldrich.com Furthermore, the coupling patterns in high-resolution spectra can provide information about neighboring atoms. The use of deuterium isotope effects on the chemical shifts of other nuclei, such as ¹³C, can also serve as a sophisticated tool for detailed structural studies in complex molecules. mdpi.com

| Property | Proton (¹H) | Deuteron (²H) | Reference |

|---|---|---|---|

| Natural Abundance | 99.985% | 0.015% | sigmaaldrich.com |

| Spin Quantum Number (I) | 1/2 | 1 | sigmaaldrich.com |

| Resonance Frequency (at 9.4 T) | 399.939 MHz | 61.393 MHz | sigmaaldrich.com |

| Primary Use for Deuterated Compounds | Detects residual protons; peak disappearance on D₂O exchange for labile protons. libretexts.org | Directly detects and quantifies deuterium; structure verification for highly enriched compounds. sigmaaldrich.com |

Mass spectrometry (MS) is a crucial technique for verifying the molecular mass and analyzing the isotopic distribution of this compound. The molecular formula of the deuterated compound is C₉H₁₅DS₄, corresponding to a monoisotopic mass of approximately 253.49 g/mol . scbt.com High-resolution mass spectrometry (HRESIMS) can be employed to confirm this elemental composition with high accuracy. mdpi.com

The presence of the deuterium atom is clearly observable in the mass spectrum. Compared to its non-deuterated analogue, Bis(1,3-dithian-2-yl)methane (B14854) (C₉H₁₆S₄), the molecular ion peak for the deuterated species will be shifted by approximately one mass unit. The analysis of the isotopic pattern is used to confirm the incorporation of deuterium. libretexts.org An ion containing a single deuterium atom will exhibit an (M+1)•+ peak. The relative intensity of the M•+ and (M+1)•+ peaks provides a measure of the isotopic enrichment. Computational tools can calculate the theoretical isotopic distribution based on the natural abundance of all isotopes (¹³C, ³³S, ³⁴S, etc.) and the incorporated deuterium, which can then be compared with the experimental spectrum for verification. sisweb.com

| Compound | Molecular Formula | Expected Molecular Ion (M•+) Peak (m/z) | Key Isotopic Peak | Reference |

|---|---|---|---|---|

| Bis(1,3-dithian-2-yl)methane | C₉H₁₆S₄ | ~252 | M+1 (¹³C), M+2 (³⁴S) | advatechgroup.com |

| This compound | C₉H₁₅DS₄ | ~253 | M+1 (¹³C), M+2 (³⁴S) | scbt.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Abundance

Computational Chemistry Approaches for Deuterated Systems

Computational chemistry provides profound insights into the electronic structure, stability, and reactivity of molecules, complementing experimental data. For deuterated systems, these methods can elucidate the subtle electronic changes resulting from isotopic substitution.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the properties of organic molecules, including those containing sulfur and isotopic labels. mdpi.comethernet.edu.et For this compound, DFT calculations, often using hybrid functionals like B3LYP, are performed to optimize the ground-state molecular geometry and to predict its electronic structure and reactivity. mdpi.commdpi.com

These calculations can predict various molecular properties, such as vibrational frequencies, which can be compared with experimental IR and Raman spectra. For related dithiane systems, DFT has been successfully used to forecast electronic properties, reactivity, and stable conformers. mdpi.comresearchgate.net DFT is also an indispensable tool for calculating NMR parameters, such as nuclear shielding, and the deuterium isotope effects on chemical shifts, which aids in the interpretation of experimental spectra. mdpi.com

To understand the chemical reactivity and electronic transitions, the optimized geometry from DFT is often subjected to further analysis of its molecular orbitals.

Frontier Molecular Orbitals (FMO): The FMO concept focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital available to accept electrons. numberanalytics.commalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that helps characterize the chemical reactivity and kinetic stability of a molecule. malayajournal.org A smaller energy gap generally suggests higher reactivity and lower stability. mdpi.com In a molecule like this compound, the HOMO is expected to be localized on the electron-rich sulfur atoms, while the LUMO may be distributed over the C-S antibonding orbitals.

Natural Bond Orbitals (NBO): NBO analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized orbitals corresponding to classical Lewis structures (bonds, lone pairs, etc.). wikipedia.orgwisc.edu This method gives a detailed description of the electronic density distribution. wikipedia.org NBO analysis quantifies delocalization effects by examining donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. nih.gov For instance, in dithiane analogues, NBO analysis has been used to probe n→σ* hyperconjugative interactions, which are sensitive to isotopic substitution and conformational changes. acs.org This provides insight into the electronic consequences of replacing a hydrogen atom with deuterium.

| Orbital | Energy (eV) | Description | Reference |

|---|---|---|---|

| HOMO | (Calculated Value) | Highest Occupied Molecular Orbital; electron-donating capability. Localized on sulfur lone pairs. | mdpi.commalayajournal.org |

| LUMO | (Calculated Value) | Lowest Unoccupied Molecular Orbital; electron-accepting capability. Distributed on σ*(C-S) orbitals. | mdpi.commalayajournal.org |

| Energy Gap (ΔE) | LUMO - HOMO | Indicates chemical stability and reactivity. | mdpi.commalayajournal.org |

Molecular Electrostatic Potential (MEP): The MEP is a valuable tool for visualizing the charge distribution across a molecule and predicting its reactive behavior. mdpi.com An MEP map plots the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. mdpi.comjyu.fi For this compound, the MEP would show negative potential around the sulfur atoms due to their lone pairs, identifying them as key nucleophilic centers.

Theoretical Investigations of Conformational Preferences and Energy Landscapes

Theoretical models, particularly those employing ab initio molecular orbital theory and density functional theory (DFT), have been instrumental in characterizing the stereoelectronics and relative energies of various conformers of the 1,3-dithiane (B146892) ring system. tuni.fi These studies form the foundation for predicting the behavior of more complex molecules like this compound.

The 1,3-dithiane ring strongly favors a chair conformation as its ground state. Computational studies have quantified the energy difference between this stable chair form and higher-energy twist and boat conformers. For the parent 1,3-dithiane molecule, ab initio and DFT calculations have shown the chair conformer to be significantly more stable than the twist conformers. tuni.fi For instance, Hartree-Fock (HF) calculations with a 6-31G(d) basis set place the 2,5-twist conformer 4.24 kcal/mol higher in energy than the chair conformer. tuni.fi The transition state between the chair and the 1,4-twist conformer is calculated to be 9.89 kcal/mol above the chair, indicating a substantial barrier to ring inversion. tuni.fi

These fundamental energy differences are crucial for understanding the landscape of this compound, as it is expected that both dithiane rings will predominantly adopt this low-energy chair conformation. The primary conformational variability in the full molecule will, therefore, arise from the rotation about the two C-C bonds connecting the dithiane rings to the central methylene carbon.

The energy landscape of this compound is defined by the potential energy surface as a function of the dihedral angles τ1 (C2-C(methylene)-C2') and τ2 (S1-C2-C(methylene)-C2'). The rotation of the two bulky 1,3-dithiane groups around the central CH2 linker will be governed by steric hindrance and potential weak intramolecular interactions. The molecule will likely adopt conformations that minimize steric clash between the two rings. These would correspond to staggered arrangements, such as anti-periplanar or gauche conformations of the two dithiane moieties relative to each other. A syn-periplanar arrangement would be highly disfavored due to severe steric repulsion.

Further complexity arises from stereoelectronic effects, such as hyperconjugation. In dithioacetals, interactions like the anomeric effect (nS → σ*C-S) play a significant role in determining geometry and stability. rsc.org For the this compound molecule, the relative orientation of the sulfur lone pairs with respect to the C-S and C-C bonds of the neighboring ring will influence the rotational energy barrier and the preference for specific conformers. A comprehensive theoretical study would be required to map this complex potential energy surface and precisely quantify the energy barriers between the stable rotamers.

Table 1: Calculated Relative Energies of 1,3-Dithiane Conformers

This table presents data from computational studies on the parent 1,3-dithiane ring, which serves as the fundamental building block for this compound. The energy values indicate the strong preference for the chair conformation.

| Conformer | Method/Basis Set | Relative Energy (ΔE) (kcal/mol) | Relative Free Energy (ΔG) (kcal/mol) | Reference |

|---|---|---|---|---|

| Chair | HF/6-31G(d) | 0.00 | 0.00 | tuni.fi |

| 2,5-Twist | HF/6-31G(d) | 4.24 | 4.27 | tuni.fi |

| 1,4-Twist | HF/6-31G(d) | 4.72 | 4.42 | tuni.fi |

| 1,4-Boat (Transition State) | HF/6-31G(d) | 5.53 | - | tuni.fi |

| 2,5-Boat (Transition State) | B3LYP/6-311+G(d,p) | 5.42 | - | tuni.fi |

Future Research Trajectories and Emerging Applications of Bis 1,3 Dithian 2 Yl Methane D

Development of Novel Catalytic Systems for Deuteration and Subsequent Transformations

The development of new catalytic systems is crucial for the efficient and selective incorporation of deuterium (B1214612) into molecules like Bis(1,3-dithian-2-yl)methane-d and for guiding their subsequent chemical changes.

Recent breakthroughs include the use of supported iridium nanoparticles as a catalyst for the hydrogen/deuterium (H/D) exchange in arenes and heteroarenes under mild conditions. chemrxiv.org This system demonstrates high chemo- and regioselectivity, offering a complementary approach to existing methods. chemrxiv.org Another innovative strategy involves photocatalytic systems. For instance, a combination of photocatalysis and hydrogen atom transfer (HAT) catalysis enables the C-H to carbanion activation, facilitating deuteration. d-nb.infonih.gov In one such system, deuterated tert-butanol (B103910) serves as the deuterium source, leading to approximately 70% deuterium incorporation into the dithiane structure. d-nb.infonih.gov

Furthermore, N-heterocyclic carbene (NHC) catalysis presents an alternative route for deuteration. researchgate.net These catalytic methods often avoid the need for harsh organometallic bases like n-butyllithium (nBuLi), which can be a limitation in traditional dithiane chemistry due to the presence of sensitive functional groups. d-nb.infonih.gov The development of these novel catalytic systems is expanding the toolbox for creating specifically deuterated compounds for various applications.

Table 1: Comparison of Catalytic Systems for Dithiane Deuteration

| Catalyst System | Deuterium Source | Key Features | Reference |

| Supported Iridium Nanoparticles | C6D6 | Mild conditions, high chemo- and regioselectivity. chemrxiv.org | chemrxiv.org |

| Photocatalysis with HAT | Deuterated tert-butanol | Base-free, redox-neutral conditions. d-nb.info | d-nb.infonih.gov |

| N-Heterocyclic Carbene (NHC) Catalysis | D2O | Umpolung reactivity, avoids strong bases. researchgate.net | researchgate.net |

Exploration of New Electrophilic and Nucleophilic Reactions for Deuterated Dithianes

The unique reactivity of the carbanion intermediate formed from dithianes allows for a wide range of reactions with both electrophiles and nucleophiles. The introduction of a deuterium atom in this compound can influence the kinetics and outcomes of these reactions, opening avenues for new synthetic methodologies.

The carbanion generated from dithianes can be effectively trapped with various electrophiles, including deuterium (D+). researchgate.netresearchgate.net This has been demonstrated in photocatalytic approaches to the Corey-Seebach reaction, which operates under mild, base-free conditions. d-nb.inforesearchgate.net This method shows high functional group tolerance, allowing for the late-stage introduction of deuterium into complex molecules. researchgate.net The reaction of 2-lithio-1,3-dithianes with electrophiles is a cornerstone of their synthetic utility. acs.org

Recent research has also explored the nucleophilic properties of 2-alkynyl-1,3-dithianes in base-mediated [3+2] cycloaddition reactions with sydnones to produce polysubstituted pyrazoles with excellent regioselectivity. acs.org Deuterium labeling studies in these reactions have helped to elucidate the reaction mechanism, indicating that proton transfer primarily occurs between the dithiane anion and the solvent. acs.org The versatility of these reactions is further highlighted by the ability to use a range of electrophiles such as aldehydes, ketones, imines, and Michael acceptors. researchgate.net

Integration into Advanced Materials Science and Isotope-Enabled Mechanistic Biology Studies

The incorporation of deuterium into molecules like this compound has significant implications for materials science and mechanistic biology. The kinetic isotope effect, where the C-D bond is stronger and reacts more slowly than a C-H bond, can be exploited to create more durable materials.

In materials science, the development of biobased and renewable polymers is a key area of research. google.com The use of deuterated building blocks can influence the properties of these materials. For example, deuterated compounds have been used in the synthesis of photodegradable polymers. google.com The ability to precisely place deuterium atoms allows for the fine-tuning of material properties.

In mechanistic biology, isotope labeling is a critical tool for elucidating reaction pathways and understanding enzyme mechanisms. acs.org Deuterated compounds can be used to probe the kinetics of biological processes. For example, deuterated nicotine (B1678760) isotopomers have been synthesized to study the mechanism of N-demethylation in plants. The synthesis of deuterated compounds is essential for these types of studies. uwindsor.ca

Green Chemistry Approaches in the Synthesis and Derivatization of Deuterated Dithianes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis and derivatization of deuterated dithianes are increasingly being approached through this lens.

A key aspect of green chemistry is the use of catalytic reagents over stoichiometric ones, as this minimizes waste. Photocatalytic methods for deuteration and subsequent reactions of dithianes are a prime example of a greener approach, as they often operate under mild conditions and avoid the use of strong, stoichiometric bases like nBuLi. d-nb.infonih.gov The use of water as a solvent, whenever possible, is another important green chemistry principle.

Furthermore, developing synthetic routes from biomass-derived feedstocks is a major goal of sustainable chemistry. The derivatization of dithianes can lead to valuable intermediates for the synthesis of complex molecules, and applying green methodologies to these processes is an active area of research. researchgate.net For instance, the use of recyclable catalysts can contribute to more environmentally benign synthetic protocols. researchgate.net

Applications in Isotope-Edited Spectroscopic Techniques for Enhanced Structural Resolution

Isotope-edited spectroscopic techniques, particularly infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful methods for obtaining detailed structural information about molecules. The substitution of hydrogen with deuterium in this compound causes significant and predictable shifts in vibrational and resonance frequencies, which can be used to isolate and analyze specific parts of a molecule.

In IR spectroscopy, the C-D stretching vibration appears at a lower frequency than the C-H stretch, allowing for the selective observation of the deuterated site. acs.org This is a valuable tool for assigning peaks in complex spectra and for studying molecular structure and dynamics. acs.orgnih.gov Isotope-edited IR spectroscopy has been used to study membrane proteins and to determine the solvent exposure of different parts of a protein. nih.gov

Similarly, in NMR spectroscopy, deuterium labeling can simplify complex spectra and provide crucial structural information. capes.gov.br Multipulse techniques can be used to edit 13C NMR spectra of deuterated compounds, which is useful for following the path of deuterium in biosynthetic studies. capes.gov.br Isotope-edited internal standards are also employed in quantitative surface-enhanced Raman spectroscopy (SERS) to improve reproducibility and accuracy. researchgate.net The ability to selectively introduce deuterium into molecules like this compound is therefore highly valuable for advanced spectroscopic analysis.

Q & A

Q. What role does this compound play in studying sulfur-containing ligand systems in catalysis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.